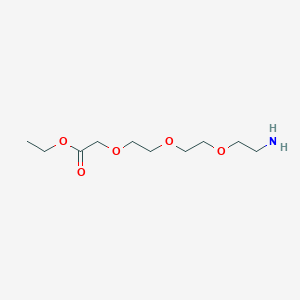
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is an organic compound with a complex structure that includes multiple ethoxy and aminoethoxy groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate typically involves the reaction of ethyl acetate with 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reactants and conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound’s ethoxy and aminoethoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar structural features but without the ester group.
2-(2-(2-ethoxyethoxy)ethoxy)ethanol: Another similar compound with ethoxy groups but lacking the amino group.
Uniqueness
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is unique due to its combination of ethoxy and aminoethoxy groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H21NO5 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C10H21NO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9,11H2,1H3 |
Clé InChI |
AKMIHBVFDKSWKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















